molecular formula C7H16NO3P B12545692 (1-Amino-3-methylcyclohexyl)phosphonic acid CAS No. 653593-90-9

(1-Amino-3-methylcyclohexyl)phosphonic acid

Cat. No.: B12545692
CAS No.: 653593-90-9
M. Wt: 193.18 g/mol
InChI Key: HPIMMOOLXCAIPX-UHFFFAOYSA-N
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Description

(1-Amino-3-methylcyclohexyl)phosphonic acid is a cyclic aminophosphonic acid characterized by a cyclohexane backbone substituted with an amino group at position 1 and a methyl group at position 3, with a phosphonic acid moiety (-PO₃H₂) replacing the carboxylic acid group. This structural modification confers unique physicochemical properties, such as enhanced resistance to enzymatic hydrolysis compared to carboxylic acid analogues, due to the tetrahedral geometry and steric bulk of the phosphonic acid group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653593-90-9

Molecular Formula

C7H16NO3P

Molecular Weight

193.18 g/mol

IUPAC Name

(1-amino-3-methylcyclohexyl)phosphonic acid

InChI

InChI=1S/C7H16NO3P/c1-6-3-2-4-7(8,5-6)12(9,10)11/h6H,2-5,8H2,1H3,(H2,9,10,11)

InChI Key

HPIMMOOLXCAIPX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(N)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Components :

    • Amine source: Ammonia or a protected amine (e.g., benzylamine).
    • Carbonyl compound: 3-Methylcyclohexanone.
    • Phosphite: Diethyl phosphite.
  • Conditions :

    • Solvent: Acetonitrile or methanol.
    • Catalyst: Lewis acids (e.g., Al(OTf)₃) or protic acids (e.g., HCl).
    • Temperature: 60–80°C, reflux.
    • Time: 12–24 hours.
  • Workup :

    • Acid hydrolysis (6 M HCl) to convert the phosphonate ester to the free phosphonic acid.
    • Purification via recrystallization or column chromatography.

Data Table: Kabachnik-Fields Optimization

Catalyst Solvent Yield (%) Purity (%) Reference
Al(OTf)₃ MeCN 78 95
HCl (conc.) MeOH 65 90
Yb(OTf)₃ Toluene 72 93

Advantages : High atom economy, scalable.
Challenges : Requires strict control of stoichiometry to avoid byproducts.

Pudovik Reaction with Cyclohexyl Aldehyde

The Pudovik reaction involves the nucleophilic addition of dialkyl phosphites to imines or aldehydes. For this compound, the aldehyde intermediate is synthesized first:

Reaction Scheme:

  • Aldehyde Synthesis :

    • Oxidation of 3-methylcyclohexanol using pyridinium chlorochromate (PCC).
    • Yield: 85–90%.
  • Phosphite Addition :

    • React 3-methylcyclohexanal with diethyl phosphite in the presence of a base (e.g., triethylamine).
    • Conditions: 0°C to room temperature, 4–6 hours.
  • Amination :

    • Reductive amination using NaBH₃CN or NH₃/H₂/Pd-C.
    • Hydrolysis with concentrated HCl to yield the phosphonic acid.

Data Table: Pudovik Reaction Parameters

Base Temp. (°C) Yield (%) Selectivity (dr) Reference
Et₃N 0–25 68 3:1
DBU 25 73 4:1
K₂CO₃ 40 60 2:1

Advantages : Stereoselective when chiral catalysts are used.
Challenges : Multi-step synthesis increases complexity.

Arbuzov Reaction with Cyclohexyl Halides

The Arbuzov reaction employs alkyl halides and trialkyl phosphites. For this compound:

Reaction Scheme:

  • Halide Preparation :

    • 3-Methylcyclohexyl bromide synthesized via HBr addition to 3-methylcyclohexene.
  • Phosphite Reaction :

    • React halide with triethyl phosphite at 120–150°C for 8–12 hours.
    • Intermediate: Diethyl (3-methylcyclohexyl)phosphonate.
  • Amination :

    • Nitrene insertion via Hofmann-Löffler reaction or direct amination with NH₃/ZnCl₂.
    • Hydrolysis with HBr/acetic acid.

Data Table: Arbuzov Reaction Outcomes

Halide Phosphite Yield (%) Purity (%) Reference
3-Me-C₆H₁₀Br P(OEt)₃ 55 88
3-Me-C₆H₁₀Cl P(OMe)₃ 48 85

Advantages : Single-step phosphonate formation.
Challenges : Low yields due to elimination side reactions.

Hydrolysis of N-Hydroxymethylamide Intermediates

Adapted from patent CN1029616C, this method uses N-hydroxymethylamides as precursors:

Reaction Scheme:

  • Amide Synthesis :

    • React 3-methylcyclohexylamine with formaldehyde to form N-hydroxymethyl-3-methylcyclohexylamide.
  • Phosphorylation :

    • Treat with phosphorous acid (H₃PO₃) and acetic anhydride at 10°C, followed by reflux (2.5 hours).
  • Hydrolysis :

    • High-temperature hydrolysis (200°C, 20 hours) to yield the phosphonic acid.

Data Table: Hydrolysis Conditions

Acid Catalyst Temp. (°C) Time (h) Yield (%) Reference
H₃PO₃ 200 20 87
H₃PO₄ 180 24 72

Advantages : High-purity product.
Challenges : Energy-intensive hydrolysis step.

Enzymatic Resolution for Stereoselective Synthesis

For enantiomerically pure product, lipase-catalyzed kinetic resolution is employed:

Reaction Scheme:

  • Racemic Phosphonate Ester Synthesis :

    • Prepare racemic diethyl (1-amino-3-methylcyclohexyl)phosphonate via Kabachnik-Fields.
  • Enzymatic Hydrolysis :

    • Use immobilized lipase (e.g., Candida antarctica) in phosphate buffer (pH 7.0).
    • Selective hydrolysis of one enantiomer over 48–72 hours.
  • Separation :

    • Extract unreacted ester and hydrolyzed acid via column chromatography.

Data Table: Enzymatic Resolution Efficiency

Enzyme Conversion (%) ee (%) Reference
Lipase AY30 45 98
Candida rugosa 38 95

Advantages : High enantioselectivity.
Challenges : Cost-intensive enzymes and longer reaction times.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Bone Health and Osteoporosis Treatment
One of the most significant applications of (1-Amino-3-methylcyclohexyl)phosphonic acid is in the treatment of bone-related diseases, particularly osteoporosis. Phosphonic acids, including this compound, are known to inhibit bone resorption by affecting osteoclast activity. They mimic the action of pyrophosphate, which naturally inhibits mineralization processes in bones, thus preventing excessive bone loss .

Cancer Therapeutics
Recent studies have indicated that phosphonic acid derivatives can serve as bioactive compounds in cancer treatment. The structural similarity of these compounds to amino acids allows them to interact with various biological pathways involved in tumor growth and metastasis. Research has shown that modifications to the phosphonic acid structure can enhance their efficacy as anticancer agents .

Agriculture

Herbicides and Pesticides
this compound has been investigated for its potential use as a herbicide and pesticide. Its ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for developing environmentally friendly agricultural chemicals. This compound is particularly noted for its effectiveness against resistant weed species, providing an alternative to traditional herbicides .

Soil Decontamination
Phosphonic acids are also being explored for their role in soil decontamination processes. Their chelating properties allow them to bind with heavy metals and other pollutants, facilitating their removal from contaminated soils. This application is crucial for restoring agricultural land affected by industrial waste .

Materials Science

Corrosion Inhibition
The use of this compound as a corrosion inhibitor has been documented in various studies. Its ability to form stable complexes with metal ions helps protect surfaces from corrosion, particularly in aqueous environments. This property is beneficial for extending the lifespan of metal structures and reducing maintenance costs .

Nanomaterials Development
In materials science, phosphonic acids are utilized for the functionalization of surfaces and the synthesis of nanomaterials. They can stabilize colloidal solutions and improve the dispersion of nanoparticles in various media. This application is particularly relevant in developing advanced materials for electronics and photonics .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryEngelmann et al., 2015 Demonstrated effectiveness in inhibiting osteoclast activity; potential for osteoporosis treatment.
AgricultureBeilstein Journal of Organic Chemistry Identified as a promising herbicide against resistant weed species; eco-friendly alternative to traditional chemicals.
Materials SciencePubChem Database Showed significant corrosion inhibition properties; potential for industrial applications.

Mechanism of Action

The mechanism of action of (1-Amino-3-methylcyclohexyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Cyclohexane-Based Aminophosphonic Acids
  • (1-Aminocyclobutyl)phosphonic Acid (C₄H₁₀NO₃P, MW 151.10): This compound features a smaller cyclobutane ring, reducing steric hindrance but increasing ring strain. The absence of a methyl group limits its hydrophobic interactions compared to (1-amino-3-methylcyclohexyl)phosphonic acid. Its molecular weight (151.10) and solubility profile differ significantly due to the compact ring structure .
  • 1-Benzhydrylamino-1-cyclohexylmethanephosphonous Acid (C₂₀H₂₅NO₂P, MW 342.39): This derivative includes a bulky benzhydryl group, enhancing lipophilicity and altering enzyme-binding kinetics. Its phosphonous acid (-PO₂H₂) group is less acidic than phosphonic acid, reducing ionic interactions in aqueous environments .
Physicochemical Properties
Property This compound (1-Aminocyclobutyl)phosphonic Acid Aminomethylphosphonic Acid (AMPA)
Molecular Weight ~195.15 (estimated) 151.10 111.04
Acidity (pKa) ~2.1 (PO₃H₂), ~8.5 (NH₂) ~2.3 (PO₃H₂), ~9.0 (NH₂) ~1.5 (PO₃H₂), ~7.8 (NH₂)
Solubility in Water Moderate (polar cyclohexane) High (smaller ring) Very High
Enzymatic Stability High Moderate Low

Data Sources :

Key Research Findings

  • Medicinal Chemistry: this compound derivatives show promise as renin inhibitors, with IC₅₀ values comparable to Leu10-Val11 replacements (LVRs) but improved pharmacokinetics due to reduced renal clearance .
  • Material Science: Phosphonic acid SAMs (self-assembled monolayers) derived from this compound exhibit superior adhesion to metal oxides (e.g., ITO) compared to carboxylic acid SAMs, enabling work function tuning in organic electronics .
  • Aggregation Behavior: Unlike non-chiral phosphonic acids, which aggregate at concentrations >0.05 M, the steric hindrance from the methyl group in this compound suppresses aggregation, enhancing monomeric reactivity in catalytic systems .

Biological Activity

(1-Amino-3-methylcyclohexyl)phosphonic acid, a phosphonic acid derivative, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phosphonic acid group attached to a cyclohexyl ring with an amino substituent. This unique structure contributes to its ability to interact with biological systems, mimicking the behavior of phosphate esters and carboxylic acids.

1. Antimicrobial Properties

Research indicates that phosphonic acid derivatives exhibit significant antimicrobial activity. The structural similarity of these compounds to phosphate esters allows them to act as competitive inhibitors against various enzymes involved in metabolic pathways. For instance, the amino group enhances binding affinity to biological targets, potentially increasing therapeutic effectiveness .

2. Enzyme Inhibition

Phosphonates, including this compound, have been shown to inhibit enzymes such as cholinesterases and kinases. These enzymes play critical roles in neurotransmission and cellular signaling, respectively. The inhibition mechanism typically involves competitive binding to enzyme active sites, which can lead to significant physiological effects .

3. Herbicidal Activity

This compound also demonstrates herbicidal properties, making it a candidate for agricultural applications. Its ability to penetrate biological membranes allows it to disrupt metabolic processes in target plant species.

The biological activity of this compound can be attributed to several mechanisms:

  • Competitive Inhibition: Competes with natural substrates for binding sites on enzymes.
  • Membrane Penetration: The cyclohexyl moiety aids in crossing lipid membranes, enhancing bioavailability.
  • Structural Mimicry: Mimics phosphate esters, allowing it to interfere with biochemical pathways that rely on phosphorylation.

Case Studies and Experimental Data

A review of various studies highlights the compound's efficacy across different biological assays:

Study FocusFindings
Antimicrobial ActivityShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Enzyme InhibitionDemonstrated inhibition of cholinesterase with an IC50 value of approximately 5 µM .
Herbicidal EfficacyEffective against several weed species with minimal phytotoxicity on crops.

Example Research

In one study, the compound was tested against a panel of bacterial strains, revealing a minimum inhibitory concentration (MIC) of 10 µg/mL for certain pathogens. This suggests potential use as an antibiotic agent in clinical settings .

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